果糖-组氨酸

描述

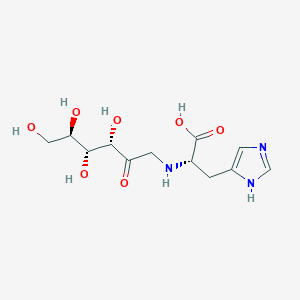

Fructose-histidine is a compound that is formed through the Maillard reaction of fructose and histidine . Fructose and its polysaccharides are widely found in fruits and vegetables, and the Maillard reaction of fructose affects food quality .

Synthesis Analysis

The synthesis of fructose-histidine involves the Maillard reaction, which is a series of continuous and complex reactions starting with the condensation of carbonyl compounds (usually reducing sugars) and amino compounds (such as proteins, peptides, and amino acids) .

Molecular Structure Analysis

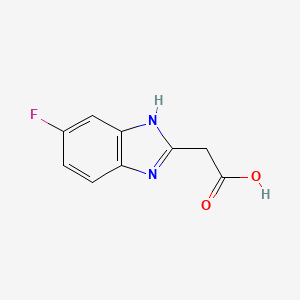

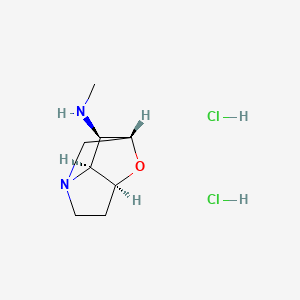

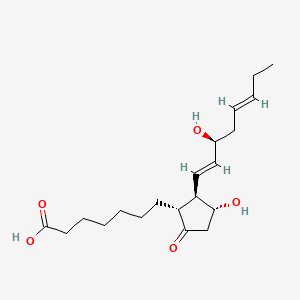

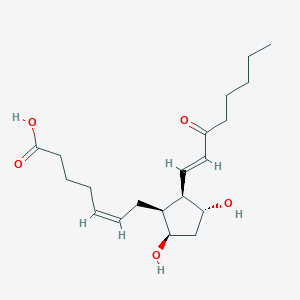

The molecular formula of fructose-histidine is C12H19N3O7 . The molecular weight is 317.30 g/mol . The exact mass and monoisotopic mass are both 317.12229995 g/mol .

Chemical Reactions Analysis

The Maillard reaction of fructose and histidine involves several stages. Increasing the temperature and reactant concentration promotes the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products with ultraviolet absorption and fluorescence in the intermediate stage, and the formation of pigment in the final stage .

Physical And Chemical Properties Analysis

Fructose-histidine has several physical and chemical properties. It has a molecular weight of 317.30 g/mol . It has a topological polar surface area of 176 Ų . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 9 .

科学研究应用

Maillard Reaction Study

Fructose-Histidine is used in the study of the Maillard reaction . The Maillard reaction is a series of continuous and complex reactions starting with the condensation of carbonyl compounds (usually reducing sugars) and amino compounds (such as proteins, peptides, and amino acids), which generates various products . The reaction process is characterized using fluorescence spectroscopy and ultraviolet spectroscopy .

Food Quality Improvement

The Maillard reaction of fructose affects food quality . This reaction is studied using a fructose–histidine model system . The effects of temperature, initial reactant concentration, initial fructose concentration, initial histidine concentration, and initial pH value on the different stages of the Maillard reaction are studied .

Antioxidant Activity

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) scavenging rate of the Maillard reaction products increases with increasing temperature, reactant concentration, and initial pH value . This indicates that the products of the Maillard reaction involving fructose and histidine have antioxidant activity .

Metabolic Syndrome Improvement

In humans, dietary histidine may be associated with factors that improve metabolic syndrome .

Neuroprotection

In rats, histidine supplementation provides neuroprotection at an early stage and could protect against epileptic seizures .

Anti-Oxidant Effects in Chickens

In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong anti-oxidant effects .

Prevention of Cataracts in Fish

In fish, dietary histidine may be one of the most important factors in preventing cataracts .

Milk Protein Synthesis in Ruminants

In ruminants, histidine is a limiting factor for milk protein synthesis and could be the first limiting AA for growth .

未来方向

Future research could focus on the effects of fructose-histidine on various health conditions. For example, studies could investigate the effects of fructose-histidine on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .

属性

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7/c16-4-9(18)11(20)10(19)8(17)3-14-7(12(21)22)1-6-2-13-5-15-6/h2,5,7,9-11,14,16,18-20H,1,3-4H2,(H,13,15)(H,21,22)/t7-,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVIFAPVCHKNHF-AYHFEMFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7 | |

| Record name | D-Fructose-L-histidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/D-Fructose-L-histidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315900 | |

| Record name | Fructose-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fructose-histidine | |

CAS RN |

25020-13-7 | |

| Record name | Fructose-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[e]pyren-3-amine](/img/structure/B570002.png)

![(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one](/img/no-structure.png)

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)